motuporamine C
Description
Contextualization within Marine Natural Products Chemistry Research
Motuporamine C is a marine alkaloid that has garnered significant attention within the field of natural products chemistry. The marine environment is a rich source of structurally unique and biologically active secondary metabolites, many of which have inspired the development of new therapeutic agents. acs.org Marine organisms, such as sponges, tunicates, and cyanobacteria, produce a diverse array of chemical compounds, often as defense mechanisms against predators. nih.gov These compounds, including alkaloids, terpenes, and polyketides, exhibit a wide range of pharmacological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov
This compound belongs to a class of macrocyclic alkaloids isolated from marine sponges. acs.org Specifically, it is a member of the motuporamine family, which is characterized by a large azamacrocyclic ring linked to a spermidine-like side chain. acs.org The unique structural features of these molecules have made them compelling targets for chemical synthesis and biological evaluation. acs.org The study of this compound and its analogs contributes to the broader understanding of how marine natural products can serve as leads for drug discovery and as chemical probes to investigate complex biological processes. nih.gov
Historical Perspective on Discovery and Early Research Trajectories
The discovery of this compound dates back to the 1990s when researchers from the University of British Columbia were screening extracts from a marine sponge, Xestospongia exigua, collected off the coast of Motupore Island, New Guinea. ucf.eduucf.edu This screening program was specifically designed to identify compounds that could inhibit tumor cell invasion, a critical process in cancer metastasis. aacrjournals.orgubc.ca Bioassay-guided fractionation of the sponge extract led to the isolation and characterization of a family of related alkaloids, which were named motuporamines after their geographical origin. nih.govacs.org
Initial research on this compound quickly established its potent anti-invasive and anti-angiogenic properties. aacrjournals.orgnih.gov Early studies demonstrated that this compound could inhibit the invasion of various cancer cell lines, including breast and prostate carcinoma, through basement membrane gels at micromolar concentrations. aacrjournals.orgnih.gov Furthermore, it was found to impede cell migration and disrupt the formation of actin-mediated membrane ruffles, which are essential for cell motility. aacrjournals.orgnih.gov These initial findings positioned this compound as a promising candidate for the development of anti-metastatic therapies. nih.gov
Significance of this compound as a Research Scaffold in Chemical Biology
This compound has emerged as a valuable research scaffold in chemical biology due to its distinct biological activities and its structurally amenable framework for chemical modification. acs.org A research scaffold, in this context, refers to a core chemical structure that can be systematically modified to generate a library of related compounds with potentially improved or novel biological properties. nih.gov The this compound structure, with its macrocyclic core and polyamine tail, offers multiple points for synthetic alteration. ucf.edu
Researchers have utilized this compound as a template to synthesize a series of analogs aimed at enhancing its anti-metastatic potency while reducing its cytotoxicity. acs.orgucf.edu These structure-activity relationship (SAR) studies have revealed key structural features necessary for its biological activity, such as the saturated 15-membered macrocycle and the norspermidine side chain. acs.org By modifying the polyamine tail and the macrocyclic ring, scientists have developed derivatives with significantly improved anti-migration properties and reduced toxicity compared to the parent compound. acs.org This work highlights the utility of this compound as a chemical tool to probe the molecular mechanisms of cell migration and to design more effective anti-cancer agents. ucf.edu
Beyond cancer research, this compound has also been identified as a potent modulator of neuronal processes. nih.gov Studies have shown that it can induce growth cone collapse and inhibit neurite outgrowth in a dose-dependent and reversible manner. nih.gov This activity is mediated through the Rho-Rho kinase signaling pathway, a critical regulator of the actin cytoskeleton. nih.gov The ability of this compound to robustly affect neuronal motility makes it a valuable tool for investigating the intracellular mechanisms that govern the development and regeneration of the nervous system. nih.govhealthresearchbc.ca
Overview of Current Research Landscape and Emerging Academic Interests
The current research landscape for this compound and its derivatives is focused on several key areas. A significant effort continues in the field of medicinal chemistry, with the goal of optimizing the anti-metastatic properties of the motuporamine scaffold. ucf.eduucf.edu Researchers are actively designing and synthesizing new analogs to further improve efficacy and explore their potential as therapeutic agents. ucf.eduacs.org One notable development is the creation of a this compound derivative that is twice as effective as the natural compound at blocking cell migration and exhibits a unique profile of blocking cell movement at low concentrations and being cytotoxic at higher concentrations. ucf.eduucf.edu
Another major area of investigation is the elucidation of the precise molecular targets and mechanisms of action of this compound. While it is known to affect the actin cytoskeleton and β1-integrin activation, the direct binding partners and the full spectrum of its cellular effects are still under investigation. ucf.eduaacrjournals.orgnih.gov Understanding these mechanisms is crucial for the rational design of next-generation motuporamine-based drugs and for fully realizing its potential as a chemical probe. ucf.edu
Emerging academic interests also include exploring the broader biological activities of this compound. Its effects on neuronal growth cone dynamics have opened up new avenues of research in neuroscience, particularly in the context of nerve injury and regeneration. nih.govhealthresearchbc.ca The ability of this marine-derived compound to influence fundamental cellular processes such as cell migration and cytoskeletal organization suggests that it may have applications in other disease contexts beyond cancer and neuroscience.
Interactive Data Table: Biological Activities of this compound
| Biological Process | Effect | Cell/System Studied | Key Findings |
|---|---|---|---|
| Tumor Cell Invasion | Inhibition | MDA-231 breast carcinoma, PC-3 prostate carcinoma, U-87 and U-251 glioma cells | Inhibits invasion of basement membrane gels at micromolar concentrations. aacrjournals.orgnih.gov |
| Cell Migration | Inhibition | Monolayer cultures | Impairs actin-mediated membrane ruffling. aacrjournals.orgnih.gov |
| Angiogenesis | Inhibition | Human endothelial cells (in vitro), chick chorioallantoic membrane (in vivo) | Inhibits the formation of new blood vessels. aacrjournals.orgnih.gov |
| Neurite Outgrowth | Inhibition | Chick neurons | Causes growth cone collapse and neurite retraction. nih.gov |
| β1-Integrin Activation | Reduction | Cancer cells | Suggests interference with "inside-out" signaling to integrins. aacrjournals.orgnih.gov |
| Rho-GTP Levels | Upregulation | Neurons | Implicates the Rho-Rho kinase pathway in its mechanism of action. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H41N3 |
|---|---|
Molecular Weight |
323.6 g/mol |
IUPAC Name |
N'-[3-[(10Z)-1-azacyclopentadec-10-en-1-yl]propyl]propane-1,3-diamine |
InChI |
InChI=1S/C20H41N3/c21-15-13-16-22-17-14-20-23-18-11-9-7-5-3-1-2-4-6-8-10-12-19-23/h3,5,22H,1-2,4,6-21H2/b5-3- |
InChI Key |
QZTGAWRWGLYJLH-HYXAFXHYSA-N |
SMILES |
C1CCCCN(CCCCC=CCCC1)CCCNCCCN |
Isomeric SMILES |
C1CCCCN(CCCC/C=C\CCC1)CCCNCCCN |
Canonical SMILES |
C1CCCCN(CCCCC=CCCC1)CCCNCCCN |
Synonyms |
motuporamine C motuporamine-C |
Origin of Product |
United States |
Isolation and Research Methodologies
Bioassay-Guided Fractionation and Isolation Approaches from Marine Organisms
Motuporamine C was identified and isolated from the marine sponge Xestospongia exigua. researchgate.netacs.orgnih.govacs.org Researchers collected specimens of this sponge from the waters off the coast of Motupore Island, Papua New Guinea. acs.orgacs.org The isolation process was directed by bioassay-guided fractionation, a strategy where crude extracts are separated into progressively simpler fractions, with each fraction being tested for a specific biological activity. acs.orgnih.govacs.orgnih.gov This ensures that the purification process is focused on isolating the active chemical constituent.
Initially, crude methanolic extracts of the sponge were found to exhibit interesting biological profiles, including anti-invasion and cytotoxic activities. researchgate.netacs.orgaacrjournals.org This active extract was then subjected to a series of liquid-liquid partitioning steps. A typical procedure involved partitioning the initial methanol (B129727) extract between ethyl acetate (B1210297) and water. acs.org The bioactive material was then extracted from the aqueous layer using n-butyl alcohol. aacrjournals.org Further purification involved adjusting the pH of the aqueous solution to be basic (pH > 12) and extracting with dichloromethane (B109758) (CH2Cl2) to isolate the amine-containing alkaloids. aacrjournals.org This multi-step solvent partitioning yielded a bioactive residue containing the motuporamines. aacrjournals.org The primary assays guiding this fractionation were designed to identify compounds that could inhibit the invasion of basement membrane gels by various cancer cell lines. researchgate.netaacrjournals.org this compound, along with its analogues motuporamines A and B, was found to be a principal agent behind the anti-invasive activity of the crude extract. acs.orgacs.org
Spectroscopic and Analytical Methodologies in Structural Elucidation Studies
The definitive structure of this compound was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.orgubc.ca High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) was instrumental in establishing the molecular formula of this compound as C₂₀H₄₁N₃. acs.orgacs.org
Initial attempts to purify the individual motuporamines were challenging, as they were isolated as an inseparable mixture, with this compound being the major component. acs.org To overcome this, the mixture was chemically modified through acetylation, reacting it with pyridine (B92270) and acetic anhydride. acs.orgaacrjournals.org This process converted the primary and secondary amines into amides, creating diacetylated derivatives that were more amenable to separation. acs.orgaacrjournals.org
The structures of these derivatives were then elucidated using a suite of NMR techniques, including 1H NMR, 13C NMR, and various two-dimensional NMR experiments like HMQC. acs.org These analyses allowed for the assignment of all proton and carbon signals, revealing the core structure of the motuporamine family: a large macrocyclic ring linked to a spermidine-like side chain. acs.orgacs.org The data confirmed that this compound possesses a 15-membered azamacrocycle. researchgate.net
Table 1: Spectroscopic Data for Diacetylthis compound Derivative Data compiled from NMR analysis which was crucial for structural confirmation.
| Atom Type | ¹³C NMR Chemical Shift (δ) | ¹H NMR Chemical Shift (δ) |
| Carbonyl (Acetamide) | 173.5, 174.4 | - |
| Olefinic CH | 130.6, 133.0 | 5.32, 5.37 |
| Methylene (B1212753) (adjacent to N) | 37.8, 43.7, 48.0, 52.9, 53.6, 53.9 | 3.11, 3.15, 3.20, 3.37, 3.42 |
| Methyl (Acetamide) | 21.2, 22.6 | 1.93 (s, 3H), 2.12 (s, 3H) |
| Methylene (Aliphatic) | (Multiple signals) | (Multiple signals) |
| Source: Data derived from studies on the acetylated derivatives of motuporamines. acs.org |
Chromatographic Techniques Utilized in Research Investigations
Chromatography was essential for the separation and purification of this compound from the complex chemical matrix of the sponge extract. acs.org Following initial solvent extractions, a series of chromatographic steps were employed to isolate the compound. aacrjournals.org
The bioactive residue was first subjected to size-exclusion chromatography, a technique that separates molecules based on their size. excedr.comccamp.res.in Specifically, repeated Sephadex LH-20 column chromatography was used, first with methanol as the eluent, followed by a mixed solvent system of ethyl acetate/methanol/water. aacrjournals.org This step was effective in fractionating the crude amine mixture. acs.orgaacrjournals.org
For final purification, and for the separation of the acetylated derivatives, High-Performance Liquid Chromatography (HPLC) was utilized. acs.orgaacrjournals.org A reversed-phase HPLC column (such as a Partisil 10 ODS-3) was employed. acs.org The mobile phase for purifying the natural motuporamines consisted of a mixture of methanol and water containing trifluoroacetic acid (TFA). aacrjournals.org For the separated diacetylated derivatives, a mobile phase of acetonitrile (B52724) and aqueous TFA was used. aacrjournals.org These HPLC methods provided pure samples of the this compound derivative, which were essential for unambiguous spectroscopic analysis. aacrjournals.org In synthetic studies of motuporamine analogues, flash column chromatography is also a commonly reported purification technique. nih.govacs.org
Table 2: Chromatographic Methods in this compound Research
| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose |
| Column Chromatography | Sephadex LH-20 | Methanol; Ethyl acetate/methanol/water (20:5:2) | Initial fractionation of the bioactive residue. acs.orgaacrjournals.org |
| Reversed-Phase HPLC | Partisil 10 ODS-3 | Methanol / 2% TFA in Water (11:9) | Final purification of motuporamines A and C. aacrjournals.org |
| Reversed-Phase HPLC | Partisil 10 ODS-3 | Acetonitrile / 0.6% TFA in Water (2:3) | Purification of diacetylated motuporamine derivatives. aacrjournals.org |
| Flash Column Chromatography | Silica Gel | Various, e.g., MeOH/DCM/NH₃ | Purification of synthetic analogues. nih.govacs.org |
Biosynthetic Investigations of Motuporamine C
Elucidation of Putative Biosynthetic Origins in Marine Organisms
Motuporamine C was first isolated from the marine sponge Xestospongia exigua. acs.orgaacrjournals.org Marine sponges are well-documented sources of a diverse array of bioactive secondary metabolites. mdpi.com The biosynthetic pathways of many of these compounds, including the manzamine alkaloids to which motuporamines are related, are often complex and not fully elucidated. nih.gov It is frequently hypothesized that symbiotic microorganisms residing within the sponge are the true producers of these compounds, rather than the sponge itself. This is a common theme in marine natural product biosynthesis, where the metabolic capabilities of associated bacteria, fungi, or cyanobacteria contribute to the chemical diversity of the host organism. nih.gov
The biosynthetic origin of the manzamine alkaloids, a family of structurally related compounds, has been a long-standing puzzle. nih.gov The structural similarities between this compound and other manzamine-type alkaloids suggest a shared or similar biosynthetic pathway. mdpi.com Research into the biosynthesis of related compounds, such as the manzamines, provides valuable clues for understanding how this compound is assembled in nature. nih.gov
Identification of Biosynthetic Precursors and Intermediates
The biosynthesis of this compound is believed to involve the convergence of several metabolic pathways. The long alkyl chain is likely derived from a polyketide synthase (PKS) pathway, which is responsible for assembling carbon chains from simple acyl-CoA units. nih.gov The nitrogen atoms incorporated into the macrocyclic structure and the polyamine tail are thought to originate from amino acids and polyamines. nih.govmdpi.com
A revised biosynthetic hypothesis for the related manzamine alkaloids suggests a combination of fatty acid synthesis and polyamine metabolism. nih.gov This model provides a plausible framework for the formation of the motuporamine core. Specifically, the biosynthesis of 3-alkylpiperidine alkaloids, a structural feature found in many manzamine-related compounds, is proposed to involve building blocks such as ammonia, a propenal unit, and a linear dialdehyde (B1249045) of variable length. mdpi.com
While the precise intermediates in the this compound pathway have not been definitively identified in vivo, synthetic efforts have targeted and successfully created putative precursors to validate proposed biosynthetic steps. nih.govacs.org For instance, the total synthesis of this compound has been achieved through various strategies, including ring-closing metathesis and Ramberg-Bäcklund ring contraction, which have helped to confirm the proposed structure and provide access to key intermediates. acs.orgsemanticscholar.orgresearchgate.net
| Putative Precursor Type | Originating Pathway | Role in this compound Structure |
| Long-chain alkyl component | Polyketide Synthase (PKS) / Fatty Acid Synthesis | Forms the macrocyclic carbon backbone |
| Nitrogen atoms | Amino Acid Metabolism / Polyamine Metabolism | Incorporated into the heterocyclic ring and the polyamine tail |
| Propenal unit | Unknown | Potential building block for the piperidine-like core |
| Linear dialdehyde | Unknown | Potential building block for the piperidine-like core |
Enzymatic Machinery Hypothesized in this compound Biosynthesis
The biosynthesis of a complex molecule like this compound is undoubtedly orchestrated by a suite of specialized enzymes. While the specific enzymes involved in the this compound pathway have not yet been isolated and characterized, hypotheses can be drawn from well-studied biosynthetic systems and the proposed biosynthetic precursors.
Key enzyme families likely involved include:
Polyketide Synthases (PKS): These enzymes are responsible for the iterative condensation of simple acyl-CoA extender units to form the long carbon chain that constitutes the macrocycle. nih.gov
Non-Ribosomal Peptide Synthetases (NRPS): Although less emphasized in the current hypotheses for manzamines, NRPS systems are often involved in the incorporation of amino acids into natural products and could play a role.
Aminotransferases: These enzymes would be required to introduce nitrogen atoms into the carbon backbone, a key step in forming the heterocyclic ring and the polyamine tail. nih.gov
Oxidases and Reductases: Tailoring enzymes such as these are necessary for modifying the polyketide chain, introducing double bonds, and facilitating cyclization reactions. nih.gov
Cyclases: Specific enzymes are likely required to catalyze the intramolecular reactions that form the characteristic macrocyclic ring of this compound. mdpi.com
The biosynthesis of the related argimycins, which also feature an alkyl piperidine (B6355638) structure, provides a model system. In this pathway, a PKS generates a C12 polyene chain that is subsequently aminated and spontaneously cyclizes. nih.gov However, a key difference is that the argimycin pathway leads to 2-substituted azacycles, whereas this compound biosynthesis would involve a 3-azacyclic precursor, suggesting distinct enzymatic machinery. nih.gov
Chemoenzymatic and Genetic Approaches for Pathway Probing
Given the challenges in identifying the producing organism and culturing it in a laboratory setting, direct genetic and enzymatic studies on this compound biosynthesis have been limited. However, several powerful techniques are being employed to probe this and other complex marine natural product pathways.
Chemoenzymatic synthesis combines chemical synthesis with enzymatic transformations. This approach can be used to prepare advanced biosynthetic intermediates that can then be fed to the producing organism or cell-free extracts to see if they are converted into the final product. researchgate.netacs.org This strategy can help to validate individual steps in a proposed biosynthetic pathway. nih.gov
Genetic approaches offer a powerful alternative for pathway elucidation. Genome mining of the producing organism (or its associated symbionts) for genes encoding biosynthetic enzymes like PKS and NRPS can lead to the identification of the gene cluster responsible for motuporamine production. nih.govfrontiersin.org Once a candidate gene cluster is identified, heterologous expression in a more tractable host organism, such as E. coli or yeast, can be used to confirm its role in producing the natural product. frontiersin.org
A significant hurdle has been the difficulty in obtaining high-quality genomic data from the presumed producing organisms, such as Micromonospora bacteria, which have high GC content and repetitive biosynthetic gene clusters that complicate genome assembly. nih.gov
Genome-wide haploinsufficiency screening in yeast has been used to identify the cellular pathways affected by dihydrothis compound, a derivative of this compound. pnas.orgpnas.org This study revealed that the compound targets sphingolipid metabolism, providing insights into its mode of action and suggesting potential links between its biosynthesis and its cellular targets. pnas.orgpnas.orggoogle.comaacrjournals.org
Strategies for Biosynthetic Pathway Diversification
Understanding the biosynthetic pathway of this compound opens up exciting possibilities for creating novel analogs through pathway engineering. By manipulating the biosynthetic machinery, it is possible to generate a wider range of compounds with potentially improved therapeutic properties.
Heterologous expression of the entire biosynthetic gene cluster in a suitable host is a primary strategy. frontiersin.org This not only allows for a more sustainable and scalable production of the natural product but also provides a platform for genetic manipulation.
Enzyme engineering can be used to alter the function of specific enzymes in the pathway. For example, modifying the acyltransferase domains of the PKS could lead to the incorporation of different extender units, resulting in analogs with altered chain lengths or branching patterns. nih.gov
Precursor-directed biosynthesis involves feeding synthetic, non-natural precursors to the producing organism or a heterologous host expressing the biosynthetic pathway. If the enzymes of the pathway are sufficiently flexible, they may accept these artificial substrates and incorporate them into the final product, leading to the generation of novel derivatives.
Combinatorial biosynthesis involves combining genes or modules from different biosynthetic pathways to create hybrid pathways that produce entirely new chemical scaffolds. This approach has the potential to generate vast chemical diversity.
The successful application of these strategies hinges on the initial identification and characterization of the this compound biosynthetic gene cluster, which remains a key goal in the field. nih.gov
Total Synthesis and Synthetic Methodologies for Motuporamine C
Retrosynthetic Analyses and Strategic Approaches to Motuporamine C Synthesis
Retrosynthetic analysis is a problem-solving technique in which a target molecule is broken down into simpler, commercially available starting materials through a series of logical disconnections. Several distinct retrosynthetic strategies have been devised for the total synthesis of this compound, each with its own set of key transformations to construct the macrocyclic core and append the polyamine chain.
A common theme in these approaches involves the disconnection of the macrocycle at the alkene bond or at one of the carbon-nitrogen bonds of the embedded amine. The polyamine side chain is typically introduced at a late stage of the synthesis.
Key Retrosynthetic Disconnections for this compound:
| Disconnection Strategy | Key Intermediate(s) | Subsequent Key Reactions |
| Ring-Closing Metathesis (RCM) | Acyclic diene or enyne | Olefin or enyne metathesis |
| Ramberg-Bäcklund Reaction | Acyclic α-halo sulfone | Intramolecular cyclization |
| Ring Expansion | Cyclic β-keto ester | Ring expansion to form a larger lactam |
Development of Key Stereoselective and Chemoselective Transformations
The synthesis of a complex molecule like this compound requires precise control over stereochemistry and the selective reaction of one functional group in the presence of others. Synthetic chemists have employed and developed a range of stereoselective and chemoselective reactions to achieve this control.
In routes involving Ring-Closing Metathesis (RCM), the stereoselectivity of the newly formed double bond is a critical consideration. While early RCM approaches often yielded mixtures of E and Z isomers, the development of Z-selective ruthenium-based catalysts has enabled the synthesis of the desired Z-alkene with high selectivity. uwindsor.camdpi.comcore.ac.uk
Chemoselectivity is particularly crucial when dealing with the multiple amine groups present in the this compound structure, which require differential protection and deprotection strategies to allow for selective functionalization. mdpi.com
Methodologies for Macrocycle Formation and Amine Functionalization
The construction of the 15-membered macrocycle is a pivotal step in the synthesis of this compound. Several powerful methodologies have been successfully applied to achieve this macrocyclization.
Ring-Closing Metathesis (RCM): This has become a prominent method for forming large rings. In the context of this compound synthesis, an acyclic diene precursor is treated with a ruthenium or molybdenum catalyst to form the cyclic alkene. uwindsor.cacore.ac.ukacs.org The efficiency of this reaction can be influenced by the catalyst choice and reaction conditions.
Ramberg-Bäcklund Reaction: This reaction provides an alternative route to the macrocyclic alkene from an α-halo sulfone precursor. researchgate.netresearchgate.netwikipedia.orgnih.govorganic-chemistry.org The reaction proceeds through an episulfone intermediate, which then extrudes sulfur dioxide to form the double bond. This method has been effectively used in a total synthesis of this compound. researchgate.netresearchgate.net
Ring Expansion of Cyclic β-Keto Esters: A strategy involving the ring expansion of a smaller cyclic β-keto ester has also been developed to construct the 13- and 14-membered lactam cores of motuporamines A and B, demonstrating a versatile approach to related macrocycles. acs.org
Once the macrocycle is formed, the final steps involve the functionalization with the polyamine side chain. This typically involves reductive amination or other amine alkylation methods to attach the norspermidine or related polyamine moiety. researchgate.net
| Synthetic Strategy | Key Macrocyclization | Overall Yield | Number of Steps (Longest Linear Sequence) | Reference |
| Fürstner, 2000 | Ring-Closing Alkyne Metathesis (RCAM) | Not explicitly stated | 8 steps | acs.orgacs.org |
| Wang, 2022 | Ramberg-Bäcklund Reaction | Not explicitly stated | Not explicitly stated | researchgate.netresearchgate.net |
| Formal Synthesis via Z-selective RCM | Z-selective Ring-Closing Olefin Metathesis | Not explicitly stated | Not explicitly stated | core.ac.uk |
Innovations in Complex Polyamine Natural Product Synthesis
The synthetic challenges posed by this compound and other complex polyamine natural products have driven significant innovation in the field of organic synthesis. mdpi.comnih.gov The need for efficient and selective methods to construct large, nitrogen-containing rings has led to the development and refinement of powerful reactions like RCM and the Ramberg-Bäcklund reaction. uwindsor.caresearchgate.netwikipedia.org
Furthermore, the synthesis of this compound has highlighted the importance of developing sophisticated protecting group strategies to differentiate between multiple amine functionalities within a single molecule. mdpi.com These advancements not only enable the synthesis of this compound and its analogues for biological evaluation but also provide a toolbox of synthetic methods that can be applied to the synthesis of other complex natural products. researchgate.netoup.com The ongoing research in this area continues to push the boundaries of what is possible in chemical synthesis.
Preclinical Biological Activity Research of Motuporamine C
In Vitro Cellular Migration and Invasion Inhibition Studies
A substantial body of research has demonstrated the potent ability of motuporamine C to inhibit the migration and invasion of various cancer cell lines in laboratory settings.
Effects on Mammalian Cancer Cell Lines (e.g., MDA-MB-231 Breast Carcinoma, PC-3 Prostate Carcinoma, Glioma, Pancreatic Cancer Cells)
This compound has been identified as a micromolar inhibitor of basement membrane gel invasion by several aggressive cancer cell lines. aacrjournals.orgnih.gov This inhibitory effect has been consistently observed across different cancer types, highlighting its broad-spectrum anti-invasive potential.
Initial screenings of marine sponge extracts identified motuporamines as effective inhibitors of invasion by MDA-MB-231 breast carcinoma, PC-3 prostate carcinoma, and the glioma cell lines U-87 and U-251. aacrjournals.orgnih.gov Further studies have confirmed that this compound is the most potent among the motuporamines in this regard. nih.govfrontiersin.org The compound has been shown to hinder the invasion of these cancer cells into basement membranes in vitro. researchgate.netnih.gov
Research has indicated that this compound's anti-invasive properties are linked to its ability to interfere with fundamental cellular processes required for cell movement. For instance, it has been shown to inhibit the motility of MDA-MB-231 human breast cancer cells in vitro. researchgate.net In pancreatic cancer cells, such as PANC-1, which are known for their invasive nature, the inhibition of pathways associated with cell migration is a key area of investigation. researchgate.netnih.gov
Table 1: Effect of this compound on Cancer Cell Invasion
| Cell Line | Cancer Type | Observed Effect | References |
|---|---|---|---|
| MDA-MB-231 | Breast Carcinoma | Inhibition of invasion into basement membrane gels | aacrjournals.orgnih.gov |
| PC-3 | Prostate Carcinoma | Inhibition of invasion into basement membrane gels | aacrjournals.orgnih.gov |
| U-87 | Glioma | Inhibition of invasion into basement membrane gels | aacrjournals.orgnih.gov |
| U-251 | Glioma | Inhibition of invasion into basement membrane gels | aacrjournals.orgnih.gov |
| PANC-1 | Pancreatic Cancer | Implied inhibition of invasion through migration inhibition | researchgate.netnih.gov |
Modulation of Cell Motility and Associated Morphological Changes
The anti-invasive activity of this compound is closely linked to its profound effects on cell motility and morphology. aacrjournals.orgaacrjournals.org Studies have shown that this compound inhibits cell migration in monolayer cultures. aacrjournals.orgnih.gov
A key mechanism underlying this inhibition is the impairment of actin-mediated membrane ruffling at the leading edge of lamellae, which are crucial for cell movement. aacrjournals.orgresearchgate.net In highly invasive MDA-MB-231 cells, which typically become spindle-shaped and move into basement membrane gels, treatment with this compound prevents these morphological changes. aacrjournals.org Instead, the cells remain rounded and attached but largely non-invasive. aacrjournals.org
Furthermore, this compound induces cytoskeletal changes in cancer cells. nih.gov Research on dihydrothis compound, a potent analogue, revealed that it causes an increase in the thickness and number of cytoplasmic actin stress fibers in MDA-231 cells. aacrjournals.org This suggests that the motuporamines may inhibit migration by inducing a less motile cellular architecture. aacrjournals.org The compound also reduces the activation of β1-integrin, a molecule critical for the adhesion and invasion of cancer cells, which may be a result of interference with "inside-out" signaling to integrins. nih.govaacrjournals.org
Angiogenesis Modulation Research
In addition to its anti-invasive properties, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.
In Vitro Endothelial Sprouting Assays
This compound has demonstrated significant anti-angiogenic effects in in vitro models that mimic the formation of new blood vessels. aacrjournals.orgnih.gov One such model is the endothelial sprouting assay, where human umbilical vein endothelial cells (HUVECs) are stimulated to form capillary-like tubes. aacrjournals.orgmdpi.comibidi.com
In these assays, this compound effectively inhibits the formation and elongation of these endothelial sprouts. aacrjournals.orgaacrjournals.org This inhibition is observed in a dose-dependent manner, indicating a direct effect on the angiogenic process. aacrjournals.org The ability of this compound to prevent endothelial cells from invading the extracellular matrix is a key factor in its anti-angiogenic activity. aacrjournals.org
Table 2: Effect of this compound on In Vitro Angiogenesis
| Assay Type | Cell Type | Observed Effect | References |
|---|---|---|---|
| Endothelial Sprouting Assay | HUVECs | Inhibition of capillary-like tube formation | aacrjournals.orgaacrjournals.org |
In Vivo Chick Chorioallantoic Membrane (CAM) Assay Investigations
The anti-angiogenic properties of this compound have been further confirmed in the in vivo chick chorioallantoic membrane (CAM) assay. aacrjournals.orgnih.govugent.be The CAM is a highly vascularized membrane in the chick embryo and serves as a well-established model to study angiogenesis. nih.govmdpi.com
In the CAM assay, this compound has been shown to inhibit the formation of new blood vessels. aacrjournals.orgnih.gov When applied to the CAM, the compound effectively reduces the density of blood vessels, demonstrating its potent anti-angiogenic activity in a living organism. aacrjournals.org This in vivo evidence complements the findings from in vitro assays and strengthens the case for this compound as a potential anti-angiogenic agent. aacrjournals.orgnih.gov
Research on Neuronal Outgrowth Modulation
Interestingly, the anti-motility effects of this compound are not limited to cancer and endothelial cells. Research has also explored its impact on neuronal cells, specifically on the process of neuronal outgrowth. vliz.benih.gov
Studies have shown that this compound acts as a robust inhibitor of chick neurite outgrowth in a dose-dependent manner. nih.gov It induces growth cone collapse, which is followed by the retraction of the neurite. nih.gov The growth cone is a highly motile structure at the tip of a growing neurite that is essential for axonal guidance and the formation of neuronal circuits. nih.gov
The mechanism behind this effect appears to involve the upregulation of active Rho-GTP, a key signaling molecule in the Rho-Rho kinase collapse pathway, which is known to regulate cytoskeletal dynamics. nih.gov This finding suggests that this compound could be a valuable tool for studying the intracellular mechanisms that govern neuronal motility and growth cone dynamics. nih.govhealthresearchbc.ca Upon removal of the compound, the growth cones are able to re-extend their processes and resume motility. nih.gov
Inhibition of Neurite Outgrowth Studies
This compound has been identified as a potent inhibitor of neuronal development in preclinical studies. Research using chick embryo models has demonstrated that this compound acts as a robust, dose-dependent inhibitor of neurite outgrowth. researchgate.netnih.gov This inhibitory effect is linked to its ability to interfere with the fundamental molecular mechanisms that govern neuronal motility. researchgate.netnih.gov The compound profoundly represses the formation of the highly motile neuronal growth cone, which is essential for axonal extension. researchgate.net Due to these significant inhibitory effects on neuronal development, this compound is considered a valuable neurobiological probe for investigating the molecular pathways involved in neuronal outgrowth. researchgate.netresearchgate.net
The mechanism behind this inhibition involves the upregulation of active Rho-GTP, a key signaling protein. researchgate.netnih.gov Experiments have shown that the Rho pathway is critical for the effects observed, positioning this compound as a tool to dissect the intracellular signaling associated with growth cone motility. researchgate.netnih.gov
Induction of Growth Cone Collapse and Neurite Retraction
In addition to preventing neurite formation, this compound actively induces the collapse of existing growth cones, which is followed by the retraction of the neurite itself. researchgate.netnih.gov This process, however, is reversible. Upon removal of this compound, the neuronal growth cones can re-form their lamellipodial and filopodial structures and re-establish their motility, indicating that the compound does not cause permanent cytotoxic damage to the neuron. researchgate.netnih.gov
The collapse is mediated by complex signaling cascades. Studies have shown that this compound triggers a significant increase in intracellular free calcium (Ca2+) levels in chick neurons. researchgate.net This calcium influx activates calpain, a calcium-sensitive protease. researchgate.net Further research indicates that the Rho-Rho kinase (ROCK) pathway is also partially required for the collapse. researchgate.net The growth cone collapse induced by this compound appears to be a result of the concurrent activation and combined effect of both the Rho-ROCK and calpain signaling pathways. researchgate.net This dual mechanism likely targets different cellular components to produce the rapid motile response of retraction. researchgate.net
| Feature | Observation | Reference |
| Effect on Neurite Outgrowth | Robust, dose-dependent inhibition in chick neurons. | researchgate.netnih.gov |
| Growth Cone State | Induces collapse and subsequent neurite retraction. | researchgate.netnih.gov |
| Reversibility | Effects are reversible upon removal of the compound. | researchgate.netnih.gov |
| Key Signaling Pathway | Upregulation of active Rho-GTP; Rho-ROCK pathway is critical. | researchgate.netnih.gov |
| Secondary Signaling Pathway | Induces high-amplitude rise in intracellular Ca2+ and activation of calpain. | researchgate.net |
Antimicrobial Activity Research (Preclinical)
Preclinical research has explored the antimicrobial properties of this compound and its derivatives, particularly against challenging Gram-negative bacteria. Studies on dihydrothis compound and its derivatives have demonstrated in vitro antimicrobial activity. nih.gov For instance, derivatives of this compound have shown notable activity against various species, including Klebsiella aerogenes (formerly Enterobacter aerogenes), which is known for overexpressing the AcrAB-TolC efflux pump that confers multidrug resistance. researchgate.net
The mechanism of action appears to involve the disruption or permeabilization of the outer membrane of these bacteria. nih.govresearchgate.net Research on the derivative MOTU-N44 against E. aerogenes indicated that its activity is linked to the depolarization and permeabilization of the outer membrane. nih.gov This action suggests that these compounds could potentially overcome some forms of bacterial resistance.
A significant area of research has been the use of this compound derivatives as antibiotic enhancers, or adjuvants, to restore the efficacy of conventional antibiotics against resistant Gram-negative bacteria. nih.govresearchgate.net Studies have shown that in combination with antibiotics like doxycycline, certain polyamine derivatives of this compound can restore antibiotic activity against resistant E. aerogenes. researchgate.net
The proposed mechanism for this enhancement is the de-energization of bacterial efflux pumps. nih.gov Rather than directly interacting with the pump proteins, the motuporamine derivatives appear to disrupt the energy source these pumps rely on, thereby inhibiting their ability to expel antibiotics from the cell. nih.gov This strategy of depowering efflux pumps presents a novel approach to combating antibiotic resistance. nih.gov
| Compound Type | Activity | Mechanism | Target Bacteria | Reference |
| Dihydrothis compound Derivatives | Direct Antimicrobial | Outer membrane permeabilization/depolarization. | E. aerogenes | nih.govresearchgate.net |
| This compound Derivatives | Antibiotic Enhancement | De-energization of efflux pumps. | Resistant Gram-negative bacteria. | nih.govresearchgate.net |
Research on Cellular Proliferation and Activity Selectivity Profile
A noteworthy characteristic of this compound identified in preclinical research is its selective activity profile. Multiple studies have reported that this compound exhibits little to no toxicity or inhibition of cell proliferation across various cell types, including cancer cell lines. researchgate.netmdpi.comaacrjournals.orgnih.gov This is a significant finding, as it distinguishes its anti-migratory and anti-invasive effects from general cytotoxicity. aacrjournals.org
The compound's primary activity is the inhibition of cell migration. researchgate.netaacrjournals.org For example, this compound was found to inhibit the invasion of basement membrane gels by breast carcinoma (MDA-231), prostate carcinoma (PC-3), and glioma cells (U-87, U-251) at micromolar concentrations without being cytotoxic. researchgate.netaacrjournals.orgnih.gov It achieves this by impairing actin-mediated membrane ruffling and reducing β1-integrin activation, which is crucial for cell adhesion and invasion. researchgate.netmdpi.comnih.gov
This selectivity for migration over proliferation makes this compound an attractive candidate for therapies targeting processes like cancer metastasis and angiogenesis, as it can potentially inhibit these pathways without the widespread cytotoxic effects of traditional chemotherapy. researchgate.netmdpi.com Derivatives of dihydrothis compound have also been synthesized to optimize this selectivity, aiming to enhance anti-migration properties while further reducing toxicity. researchgate.netgoogle.com
| Research Area | Finding | Cell Lines Studied | Reference |
| Cellular Proliferation | Little to no inhibition of cell proliferation. | MDA-231, PC-3, U-87, U-251, endothelial cells. | researchgate.netaacrjournals.orgnih.gov |
| Cytotoxicity | Low to no toxicity observed. | Various cancer and endothelial cell lines. | researchgate.netnih.gov |
| Primary Activity | Inhibition of cell migration and invasion. | MDA-231, PC-3, U-87, U-251. | researchgate.netmdpi.comaacrjournals.org |
| Mechanism of Selectivity | Targets actin dynamics and integrin activation, not cell division machinery. | MDA-231 breast cancer cells. | researchgate.netaacrjournals.org |
Mechanistic Elucidation of Motuporamine C Action
Investigations into Cytoskeletal Dynamics Modulation
The cytoskeleton, a dynamic network of protein filaments, is crucial for cell motility, and its modulation is a key aspect of motuporamine C's activity.
This compound has been shown to interfere with the dynamic process of membrane ruffling at the leading edge of migrating cells. aacrjournals.orgnih.gov This process, driven by actin polymerization, is essential for cell protrusion and movement. In studies involving various cancer cell lines, including breast carcinoma (MDA-MB-231), prostate carcinoma (PC-3), and glioma (U-87 and U-251) cells, this compound was observed to impair actin-mediated membrane ruffling. aacrjournals.orgnih.gov Specifically, in wounded cell monolayers, control cells typically exhibit continuous membrane ruffles, whereas cells treated with this compound show discontinuous ruffles. aacrjournals.org This disruption of the actin-rich leading lamellae contributes to the compound's ability to inhibit directed cell migration. aacrjournals.orgaacrjournals.org While the compound affects the organization of the actin cytoskeleton at the cell periphery, it does not cause a global disruption of actin filaments within the cell body. aacrjournals.org
A notable effect of this compound and its highly active analogue, dihydrothis compound (dhMotC), is the remodeling of actin stress fibers and focal adhesions. aacrjournals.orgnih.gov In highly invasive MDA-MB-231 breast tumor cells, dhMotC induces an increase in the thickness and number of cytoplasmic actin stress fibers. aacrjournals.orgnih.gov Further investigations in serum-starved Swiss 3T3 fibroblasts revealed that micromolar concentrations of dhMotC lead to the formation of new, prominent stress fibers and large focal adhesion complexes distributed around the entire cell periphery. aacrjournals.orgnih.gov These focal adhesions are sites where the cell anchors to the extracellular matrix, and their remodeling has significant implications for cell migration and invasion. The induction of these robust stress fibers and focal adhesions is a key element of the anti-invasive properties of this compound derivatives. aacrjournals.orgnih.gov
Interactions with Integrin Signaling Pathways (e.g., β1-Integrin Activation)
Integrins are transmembrane receptors that mediate cell-matrix adhesion and play a critical role in cell signaling. This compound has been found to interact with integrin signaling pathways, particularly involving β1-integrin. aacrjournals.orgnih.govresearchgate.net Studies have shown that this compound can reduce the activation of β1-integrin. aacrjournals.orgnih.govresearchgate.net This was demonstrated by a dose-dependent reduction in the binding of an antibody that specifically recognizes the activated form of β1-containing integrins on the surface of PC-3 prostate carcinoma cells. aacrjournals.org This suggests that this compound induces conformational changes in β1-integrins, leading to a decrease in their activated state. aacrjournals.org This interference with "inside-out" signaling to integrins is a potential mechanism by which this compound inhibits cell adhesion and subsequent invasion. aacrjournals.orgnih.govacs.org The formation of a c-Met/β1 integrin complex has been identified as a driver of metastasis and invasive resistance, and while not directly shown for this compound, the modulation of β1-integrin activity is a key area of its action. nih.gov
Regulation of Small GTPases and Downstream Effectors
Small GTPases of the Rho family are master regulators of the actin cytoskeleton and cell migration. The effects of this compound are closely linked to the modulation of these signaling molecules.
A significant finding in the mechanistic study of this compound's analogue, dhMotC, is its ability to induce a strong and sustained activation of the small GTP-binding protein RhoA. aacrjournals.orgnih.gov In serum-starved Swiss 3T3 cells, treatment with dhMotC leads to a notable increase in the levels of active, GTP-bound RhoA (Rho-GTP). aacrjournals.orgnih.gov This activation of RhoA is a critical determinant of the anti-invasive activity of dhMotC. aacrjournals.orgnih.gov The link between RhoA activation and the observed cytoskeletal changes is supported by the finding that inhibiting RhoA activity, using C3 exoenzyme, prevents dhMotC-mediated stress fiber formation and can re-establish the invasive phenotype in MDA-MB-231 breast tumor cells. aacrjournals.orgnih.gov While RhoA activation is often associated with promoting cell migration, in the context of certain tumor cells that utilize an "elongated" mode of invasion, such as MDA-MB-231 cells, the activation of RhoA by dhMotC paradoxically inhibits their invasive capabilities. aacrjournals.org
The activation of RhoA by motuporamine derivatives initiates a cascade of downstream signaling events, most notably through the RhoA-ROCK-Myosin Regulatory Light Chain (MRLC) pathway. aacrjournals.orgresearcher.life Rho-associated kinase (ROCK) is a primary effector of RhoA. cusabio.comcusabio.com Studies in Drosophila have provided genetic evidence supporting the role of this pathway in motuporamine action. aacrjournals.orgresearcher.lifeucf.edu It was found that reducing the gene dose of the Drosophila ortholog of RhoA (Rho1) attenuates the activity of dihydrothis compound. aacrjournals.orgresearcher.lifeucf.edu Furthermore, reducing the gene dose of the myosin binding subunit of myosin phosphatase, a negative regulator of the RhoA-ROCK-MRLC pathway, enhances motuporamine activity. aacrjournals.orgresearcher.life This indicates that motuporamines stimulate actin-myosin contractility through the activation of the myosin regulatory light chain. aacrjournals.orgresearcher.life This pathway ultimately controls the contraction of actin stress fibers, a process that is significantly remodeled by this compound treatment. aacrjournals.orgnih.gov
Interactive Data Tables
Table 1: Effects of this compound and its Analogue (dhMotC) on Cellular Components
| Compound | Cell Line(s) | Effect | Key Findings | Reference(s) |
|---|---|---|---|---|
| This compound | MDA-MB-231, PC-3, U-87, U-251 | Interference with membrane ruffling | Impairs actin-mediated membrane ruffling at the leading edge of lamellae. | aacrjournals.org, nih.gov |
| Dihydrothis compound (dhMotC) | MDA-MB-231, Swiss 3T3 | Remodeling of stress fibers and focal adhesions | Induces thicker and more numerous cytoplasmic actin stress fibers and large focal adhesion complexes. | aacrjournals.org, nih.gov |
| This compound | PC-3 | Reduction of β1-integrin activation | Causes a dose-dependent decrease in the activated form of β1-integrin on the cell surface. | aacrjournals.org |
| Dihydrothis compound (dhMotC) | Swiss 3T3 | Activation of RhoA | Induces a strong and sustained increase in active RhoA-GTP. | aacrjournals.org, nih.gov |
| Dihydrothis compound (dhMotC) | Drosophila model | Modulation of RhoA-ROCK-MRLC pathway | Stimulates actin-myosin contractility via the RhoA-ROCK-MRLC pathway. | aacrjournals.org, researcher.life |
Modulation of Sphingolipid Metabolism (e.g., Ceramide and Sphingomyelin (B164518) Pools)
A significant aspect of this compound's mechanism of action is its ability to modulate cellular sphingolipid metabolism. pnas.org This was first uncovered through a systematic, genome-wide drug-induced haploinsufficiency screen in yeast, which identified sphingolipid biosynthesis as a key pathway targeted by dihydrothis compound (dhMotC). pnas.orgubc.ca The screen revealed that yeast strains with reduced expression of genes involved in sphingolipid synthesis, such as LCB1 and TSC10 which are critical for producing the sphingolipid precursor sphingosine (B13886), were particularly sensitive to the compound. ubc.cagoogle.com
Further studies confirmed that dhMotC treatment directly lowers the levels of ceramide in yeast cells. pnas.orggoogle.com This effect is conserved in mammalian cells, as the addition of exogenous ceramide was able to partially rescue human breast carcinoma cells (MDA-231) from the cytotoxic effects of dhMotC. pnas.org
Detailed investigations in human pancreatic cancer cells (L3.6pl) revealed more specific alterations in sphingolipid pools. researchgate.netaacrjournals.orgresearchgate.net Treatment with dhMotC led to significant changes in the populations of specific ceramide species and a notable increase in low molecular weight sphingomyelins. aacrjournals.orgnih.govacs.org It has been speculated that these increased sphingomyelin levels could result from the activation of sphingomyelin synthase or the inhibition of sphingomyelinase enzymes. aacrjournals.orgresearchgate.net The alteration in the ratio of specific ceramides (B1148491), such as N16:0 and N22:1, was linked to the compound's cytotoxicity. aacrjournals.orgresearchgate.net
The table below summarizes the observed effects of dihydrothis compound on sphingolipid metabolism in different cell models.
| Cell Line | Compound | Observed Effect on Sphingolipid Metabolism | Reference |
| Saccharomyces cerevisiae (Yeast) | Dihydrothis compound | Targets sphingolipid biosynthesis pathway; lowers ceramide levels. | pnas.orgubc.cagoogle.com |
| MDA-MB-231 (Human Breast Carcinoma) | Dihydrothis compound | Effects are partially rescued by exogenous ceramide. | pnas.org |
| L3.6pl (Human Pancreatic Cancer) | Dihydrothis compound | Alters specific ceramide populations (N16:0, N22:1); increases low molecular weight sphingomyelins. | researchgate.netaacrjournals.orgresearchgate.net |
These findings collectively indicate that the modulation of ceramide and sphingomyelin pools is a critical component of the biological activity of motuporamines, contributing to both their anti-migratory and cytotoxic properties. researchgate.netnih.gov
Role of Polyamine Transport Systems in Cellular Activity
The structure of this compound, which features a macrocyclic ring appended with a norspermidine polyamine tail, initially suggested that its cellular uptake and activity might be mediated by the polyamine transport system (PTS). researchgate.netucf.edu The PTS is often upregulated in cancer cells to meet their high demand for polyamines, making it an attractive target for selective drug delivery. researchgate.netucf.edu The importance of the polyamine motif to the biological activity of motuporamines was established through structure-activity relationship studies. The natural norspermidine (a 3,3-triamine) sequence was found to be superior for inhibiting cell migration compared to other polyamine sequences. nih.govacs.org Moreover, chemical modification studies showed that while acetylation of a terminal amine group did not affect activity, acetylation of both the primary and secondary amines resulted in a complete loss of function, highlighting the critical role of the polyamine chain's charge and structure. google.com
However, despite the structural and functional importance of the polyamine tail, direct investigations into the uptake mechanism have challenged the hypothesis of PTS-mediated entry. acs.org Biological evaluations using competitive binding assays in L1210 murine leukemia cells and cytotoxicity comparisons between Chinese Hamster Ovary (CHO) cells with a functional PTS and CHO-MG cells with a deficient PTS revealed that dihydrothis compound does not appear to use the polyamine transporter for cellular entry. acs.org These findings suggest that while the polyamine component is essential for the compound's anti-migratory and cytotoxic effects, likely through interaction with its ultimate molecular target(s), it does not facilitate uptake via the classical PTS. acs.orgacs.org
Target Identification and Validation Methodologies
The elucidation of this compound's mechanism of action has been advanced through a combination of classical and modern methodologies aimed at identifying and validating its molecular targets.
The identification of molecular targets for this compound has largely been approached through pathway-level analysis rather than the isolation of a single, high-affinity binding protein. A key breakthrough came from the use of a yeast-based functional genomics screen. pnas.orgubc.ca By systematically testing a library of yeast mutants, each deficient in a single gene, researchers identified that strains with haploinsufficiency in genes of the sphingolipid biosynthesis pathway (such as LCB1 and TSC10) showed heightened sensitivity to dihydrothis compound. pnas.orggoogle.com This unbiased, genome-wide approach using a eukaryotic orthologous system was the first to describe a specific molecular pathway targeted by the compound. google.com
In parallel, phenotypic observations led to the identification of the Rho GTPase signaling pathway as another major target. aacrjournals.orggoogle.com The compound's ability to induce the formation of actin stress fibers and focal adhesions, and to inhibit cell migration, pointed towards the activation of RhoA. aacrjournals.org Subsequent genetic studies in Drosophila further implicated RhoA/Rho1 and its effectors as critical mediators of motuporamine's activity. ucf.edu While these studies have successfully identified key pathways, the specific, direct binding partners of this compound within these pathways remain to be fully characterized.
Characterizing the direct binding interaction between this compound and its molecular target(s) has been challenging due to the lack of a definitively identified protein binder. Consequently, much of the characterization has been indirect, focusing on the functional and structural consequences of the presumed interaction. acs.orgaacrjournals.org
One approach has been to analyze the downstream effects on signaling pathways. For instance, treatment with this compound was found to reduce the activation of β1-integrin, suggesting that the compound interferes with "inside-out" signaling to integrins, a process that modulates their affinity for ligands. aacrjournals.org This provides an indirect characterization of the ligand's effect on a complex cellular process.
Computational methods have also been employed to understand the structural features required for activity. Molecular modeling of dihydrothis compound and its analogues identified a preferred low-energy conformation described as a "hoe motif," where the polyamine chain extends away from the plane of the macrocycle. acs.org This shape is thought to be crucial for the compound's bioactivity, providing a structural hypothesis for its interaction with a target, even if that target remains elusive. acs.org These approaches, which analyze downstream functional readouts and ligand conformational preferences, serve as valuable surrogates for direct binding studies in the absence of a confirmed target. researchgate.net
A variety of advanced methodologies have been instrumental in probing the action of this compound.
Phenotypic Assays: The discovery and initial characterization of motuporamines relied heavily on cell-based phenotypic screening. aacrjournals.orgaacrjournals.org Assays that measure the inhibition of tumor cell invasion through basement membrane gels (e.g., Matrigel) were central to identifying the compound's anti-metastatic potential. aacrjournals.orgresearchgate.netspringernature.com Other key phenotypic assays included wound-healing assays to quantify cell migration and in vitro sprouting and in vivo chick chorioallantoic membrane (CAM) assays to assess anti-angiogenic activity. aacrjournals.orgaacrjournals.org
Functional Genomics: Functional genomics has been a cornerstone for target identification. The genome-wide haploinsufficiency screen in yeast is a prime example, which successfully implicated sphingolipid metabolism as a key target pathway by correlating drug sensitivity with specific gene deletions. pnas.orgubc.camorganandmendel.com This approach allows for an unbiased survey of the entire genome to find pathways that are synthetically lethal with the compound's action.
Chemical Proteomics: While not yet extensively reported for this compound, chemical proteomics represents a powerful future direction for direct target identification. This methodology involves creating a probe version of the small molecule, often with a photo-activatable cross-linker and an affinity tag. nih.gov This probe can then be used in cell lysates or live cells to covalently link to its binding partners, which can subsequently be enriched and identified using mass spectrometry. nih.gov
AI/ML Approaches: Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in the early stages of drug discovery for target identification and validation. mdpi.comamericaspg.comgithub.io Although specific applications to this compound are not yet detailed in the literature, these methods could be used to analyze large-scale 'omics' data from motuporamine-treated cells to predict novel targets or pathways. embl.orgpremierscience.com AI-driven algorithms can integrate diverse datasets (genomics, proteomics, transcriptomics) to build predictive models, identify patterns that are not apparent to human researchers, and prioritize potential targets for further experimental validation. mdpi.comgithub.io
Unraveling Complex Biological Pathways and Signaling Networks
The anti-invasive and anti-angiogenic properties of this compound and its derivatives stem from their ability to modulate several complex intracellular signaling pathways. Research has elucidated its influence on cytoskeletal dynamics, cell adhesion, and key signaling networks that govern cell motility and proliferation.
Initial investigations revealed that this compound inhibits the invasion of basement membrane gels by various cancer cell lines, including breast carcinoma (MDA-231), prostate carcinoma (PC-3), and glioma cells (U-87 and U-251), at micromolar concentrations. aacrjournals.orgresearchgate.net A key to its mechanism is the inhibition of cell migration, which occurs with minimal impact on cell proliferation. aacrjournals.orgaacrjournals.org This characteristic distinguishes it from many cytotoxic agents and highlights its potential as a specific anti-metastatic compound. aacrjournals.org
A significant aspect of this compound's action is its effect on the actin cytoskeleton. It impairs actin-mediated membrane ruffling at the leading edge of lamellae, a critical process for cell movement. aacrjournals.orgresearchgate.netacs.org Studies using its more stable and synthetically accessible analog, dihydrothis compound (dhMotC), have provided deeper insights. aacrjournals.org Treatment with dhMotC leads to an increase in the thickness and number of cytoplasmic actin stress fibers, suggesting a profound remodeling of the cytoskeleton. aacrjournals.org
This cytoskeletal rearrangement is intricately linked to the Rho GTPase signaling pathway . Dihydrothis compound has been shown to activate the small GTPase RhoA. aacrjournals.orgaacrjournals.org The activation of RhoA is a crucial element of the compound's anti-invasive capabilities. aacrjournals.org The downstream signaling cascade involves Rho-associated kinase (ROCK). nih.govnih.gov The RhoA-ROCK pathway is known to control actin-myosin contractility, and evidence suggests that motuporamines stimulate this process through the myosin regulatory light chain. aacrjournals.org Furthermore, motuporamines appear to influence the actin-polymerizing protein diaphanous (dia), potentially through a RhoA-independent mechanism. aacrjournals.org
Another pivotal signaling network affected by this compound is integrin signaling . The compound subtly but reproducibly reduces the activation of β1-integrin. aacrjournals.orgresearchgate.netnih.gov This suggests an interference with "inside-out" signaling, a process where intracellular signals modulate the affinity of integrins for the extracellular matrix. aacrjournals.orgacs.org This disruption of integrin function contributes to the observed decrease in cell adhesion and migration. nih.gov
Research into the broader mechanism has also implicated sphingolipid metabolism . Genetic screening in yeast first suggested that dihydrothis compound targets this pathway. aacrjournals.orgaacrjournals.orggoogle.com Subsequent studies in metastatic pancreatic cancer cells confirmed that the compound alters the levels of specific ceramides and sphingomyelins. aacrjournals.org It is speculated that the resulting increase in sphingomyelin levels may inhibit metastatic pathways associated with CXCR4 signaling, a pathway known to be sensitive to sphingomyelin. aacrjournals.org
In the context of neuronal cells, this compound has been identified as a potent inhibitor of neurite outgrowth, causing neuronal growth cone collapse. nih.govresearchgate.net This effect is mediated by the concurrent activation of two distinct pathways. Firstly, it triggers the Rho-ROCK signaling cascade. nih.govnih.gov Secondly, it induces a significant increase in intracellular free calcium (Ca2+), which in turn activates the calcium-sensitive protease, calpain. nih.govresearchgate.net The simultaneous inhibition of both the Rho-ROCK and calpain pathways demonstrates an additive effect in preventing growth cone collapse, indicating that this compound utilizes multiple, parallel signaling cascades to exert its powerful anti-motility effects. nih.gov
The table below summarizes the key biological pathways and signaling networks modulated by this compound and its derivatives, along with the observed effects and the model systems used in the research.
| Pathway/Network | Key Protein/Process Targeted | Observed Effect | Model System | Reference |
| Cell Migration & Cytoskeleton | Actin-mediated membrane ruffling | Impairment/Inhibition | MDA-231 breast cancer cells | aacrjournals.orgresearchgate.netacs.org |
| Actin stress fibers | Increased thickness and number (by dhMotC) | MDA231 breast tumor cells | aacrjournals.org | |
| Integrin Signaling | β1-integrin activation ("inside-out" signaling) | Reduction | PC-3 prostate carcinoma cells | aacrjournals.orgresearchgate.netacs.org |
| Rho GTPase Signaling | RhoA | Activation (by dhMotC) | MDA231 breast tumor cells; Drosophila | aacrjournals.orgaacrjournals.org |
| Rho-ROCK pathway | Activation; partial requirement for effect | Neuronal cells; Drosophila | aacrjournals.orgnih.govnih.gov | |
| Diaphanous (dia) | Modulation of actin polymerization | Drosophila | aacrjournals.org | |
| Angiogenesis | VEGF signaling | Inhibition | Human endothelial cells; Chick chorioallantoic membrane | researchgate.net |
| Sphingolipid Metabolism | Ceramide & Sphingomyelin levels | Alteration of specific species | Pancreatic cancer cells; Yeast | aacrjournals.orggoogle.com |
| Calcium Signaling | Intracellular free Ca2+ | High-amplitude rise | Chick neuronal cells | nih.govresearchgate.net |
| Calpain | Activation | Chick neuronal cells | nih.govresearchgate.net |
Structure Activity Relationship Sar Studies and Analog Design
Systematic Structural Modifications of Motuporamine C
Macrocyclic Ring Modifications (e.g., Ring Size, Degree of Saturation, Substituent Effects)
Systematic alterations to the macrocyclic ring of this compound have revealed its crucial role in modulating biological activity.
Ring Size: Studies have shown that a 15-membered macrocyclic ring is optimal for a balance of cytotoxicity and invasion inhibition in MDA-MB-231 breast cancer cells. google.comresearchgate.net Analogs with different ring sizes were generally found to be less effective, highlighting the specific spatial requirements of the macrocycle for interacting with its biological targets. researchgate.net
Degree of Saturation: The level of unsaturation within the macrocyclic ring significantly impacts the biological properties of this compound analogs. A fully saturated ring, as seen in dihydrothis compound, has been identified as being particularly important for anti-migratory properties. google.com This suggests that the conformational flexibility of the saturated ring may be a key determinant of its anti-invasive activity. google.com
Polyamine Tail Modifications (e.g., Chain Length, Branching, Amine Positions, Spacers)
The norspermidine tail of this compound is another critical determinant of its biological activity, and modifications to this polyamine chain have yielded significant insights. google.com
Chain Length and Branching: The length and branching of the polyamine tail influence how the molecule interacts with the polyamine transport system (PTS), which is often upregulated in cancer cells. The natural norspermidine motif has been shown to be a key bioactive feature. researchgate.netacs.org
Amine Positions: The relative positions of the amine groups within the polyamine tail are vital for activity. For example, acetylation of the terminal amino group of this compound had no effect on its biological activity. google.com However, acetylation of both amine groups resulted in a complete loss of activity, underscoring the critical importance of the central secondary amine for high biological activity. google.com
Spacers: Introducing a one-carbon spacer to move the polyamine chain away from the macrocyclic ring has led to significant improvements in drug potency. ucf.eduucf.edu This modification resulted in analogs with enhanced anti-migration properties and reduced cytotoxicity. researchgate.netresearchgate.net
Correlation between Structural Features and Preclinical Biological Potency/Selectivity
A clear correlation has been established between the structural modifications of this compound and its preclinical biological effects. The anti-invasive activity of the motuporamine family is maximized with a saturated macrocyclic amine with a ring size of 13, 14, or 15 atoms, fused to a linear side chain containing two basic nitrogen atoms, each separated by three methylene (B1212753) carbons. nih.gov
Analogs featuring a saturated 15-membered heterocycle and a norspermidine motif have been identified as having key bioactive features. acs.orgresearchgate.net The move towards carbocyclic analogs, where the polyamine chain is moved outside the ring, has led to compounds with doubled antimigration potency and a 133-fold reduction in toxicity compared to the parent compound, dihydrothis compound. researchgate.netresearchgate.net These findings highlight a divergence in the structural requirements for cytotoxicity and anti-migratory effects, allowing for the development of analogs with improved therapeutic windows.
Rational Design Principles for Novel this compound Analogs
The wealth of SAR data has enabled the formulation of rational design principles for the creation of new this compound analogs with enhanced properties. A key strategy has been to separate the cytotoxic and anti-migratory functions of the molecule. This has been achieved by moving the polyamine motif away from the macrocycle and utilizing a carbocycle instead of the original nitrogen-containing heterocycle. google.com This approach has successfully yielded analogs with increased anti-migration potency and reduced toxicity. google.com
Computational modeling has also played a crucial role in the rational design process. By exploring the conformational preferences of dihydrothis compound, researchers have been able to design mimics with similar three-dimensional shapes, such as the anthryl-polyamines. google.com These studies have emphasized the importance of the orientation of the polyamine chain relative to the macrocyclic ring. google.com
Synthesis and Preclinical Evaluation of Key Analogs
The synthetic accessibility of this compound and its analogs has been a significant advantage in exploring their therapeutic potential. researchgate.net Total synthesis of this compound has been achieved, providing a platform for developing a preliminary understanding of its structure-activity relationships. researchgate.net
Several key analogs have been synthesized and evaluated in preclinical models. For example, N(1)-(3-aminopropyl)-N(3)-(cyclopentadecylmethyl)propane-1,3-diamine, a carbocyclic analog with the polyamine chain moved outside the ring, demonstrated a significant reduction in liver metastases in mice with pancreatic cancer compared to dihydrothis compound. researchgate.netresearchgate.net This analog also exhibited lower toxicity. researchgate.netresearchgate.net Another noteworthy analog, a UCF-developed derivative of this compound, was found to be twice as effective as the natural compound at inhibiting cell migration. ucf.eduucf.edu This derivative is unique in that it blocks cell migration at low concentrations and is cytotoxic at higher concentrations. ucf.eduucf.edu
The table below summarizes the preclinical data for selected this compound analogs:
| Compound | Key Structural Modification | Preclinical Activity | Reference |
|---|---|---|---|
| Dihydrothis compound | Saturated 15-membered macrocycle | Potent anti-migratory and anti-invasive properties. | google.comresearchgate.net |
| N(1)-(3-aminopropyl)-N(3)-(cyclopentadecylmethyl)propane-1,3-diamine | Carbocyclic ring, polyamine chain moved outside the ring | Doubled antimigration potency, 133-fold reduced toxicity, significant reduction in liver metastases in a mouse model of pancreatic cancer. | researchgate.netresearchgate.net |
| UCF this compound derivative | Polyamine chain moved away from the ring by a single carbon spacer | Twice as effective as the natural compound at blocking cell migration. Blocks cell migration at low concentrations and is cytotoxic at higher concentrations. | ucf.eduucf.edu |
| Carbazole ring substitute | Carbazole ring instead of the nitrogen-containing heterocycle | Promising anti-invasion properties, but less potent than dihydrothis compound. | google.com |
Computational Chemistry and Molecular Modeling in SAR Analysis and Lead Optimization
Computational chemistry and molecular modeling have been instrumental in advancing the understanding of this compound's SAR and in guiding the optimization of lead compounds. google.com Computer modeling has been used to explore the conformational preferences of dihydrothis compound, revealing that the saturated ring system is conformationally mobile. google.com These studies also highlighted the critical orientation of the polyamine chain extending from the ring, which was a key factor in the design of new motuporamine mimics. google.com
By modeling the preferred shapes of polyamine transporter ligands, researchers have been able to design and synthesize analogs with improved properties. google.com For instance, the anthryl-polyamine mimic, AntNEt33, was designed based on its computed molecular conformation, which was similar to that of dihydrothis compound. google.com This compound was subsequently shown to mimic the cytotoxicity of dihydrothis compound. google.com These computational approaches provide a powerful tool for predicting the biological activity of novel analogs and for prioritizing synthetic efforts, ultimately accelerating the drug discovery process.
Advanced Research Applications and Chemical Biology Probes
Motuporamine C as a Chemical Probe for Biological Pathway Dissection
This compound and its synthetic derivatives have emerged as valuable chemical probes for the detailed investigation of complex biological pathways, particularly those central to cancer progression and neuronal development. These compounds allow researchers to dissect the molecular mechanisms governing cell motility, invasion, and angiogenesis.
Initial studies identified this compound as a potent inhibitor of cancer cell migration and invasion. Current time information in Bangalore, IN.researchgate.net It was observed that this compound impairs the formation of actin-mediated membrane ruffles at the leading edge of migrating cells. Current time information in Bangalore, IN.researchgate.net This effect on the cytoskeleton pointed towards an interference with the signaling pathways that control actin dynamics. Further research revealed that dihydrothis compound, a derivative of this compound, activates the small GTPase RhoA. researchgate.net The activation of RhoA is a critical event in regulating actin-myosin contractility. researchgate.net Genetic studies in Drosophila have supported this, showing that the activity of motuporamine derivatives is dependent on the RhoA ortholog, Rho1. researchgate.net These findings indicate that motuporamines can be used to probe the RhoA-ROCK-myosin regulatory light chain (MRLC) pathway, which is fundamental to cell contraction and movement. researchgate.net
Beyond the RhoA pathway, this compound has been implicated in modulating integrin signaling. It has been shown to reduce the activation of β1-integrin, suggesting an interference with "inside-out" signaling to integrins, which is crucial for cell adhesion and migration. Current time information in Bangalore, IN.researchgate.net
Furthermore, research has extended the utility of this compound as a probe to the field of neurobiology. The compound has been characterized as a robust inhibitor of neuronal outgrowth, causing growth cone collapse and neurite retraction. dntb.gov.ua This effect is also mediated through the upregulation of active Rho-GTP, highlighting the role of the Rho-Rho kinase pathway in neuronal motility. dntb.gov.ua The reversible nature of its action, where growth cones can re-extend after the compound is removed, makes it a particularly useful tool for studying the dynamic aspects of neuronal development. dntb.gov.ua
A significant breakthrough in understanding the broader cellular impact of these compounds came from a yeast genome-wide drug-induced haploinsufficiency screen. This systems biology approach identified that dihydrothis compound targets sphingolipid metabolism. google.com Specifically, the study pointed to key genes involved in the biosynthesis of sphingosine (B13886) as being sensitive to the compound. google.com This discovery opened up a new avenue of investigation, suggesting that the anti-migratory effects of motuporamines may be linked to their influence on the composition and signaling functions of the cell membrane.
Utility in High-Throughput Screening Campaigns for Novel Modulators
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds for their ability to modulate a specific biological target or pathway. bmglabtech.com this compound, with its well-defined anti-migratory and anti-angiogenic activities, serves as an excellent reference compound and a starting point for HTS campaigns aimed at discovering novel modulators with improved properties.
The initial discovery of motuporamines as inhibitors of tumor cell invasion was the result of a screen of marine sponge extracts. Current time information in Bangalore, IN.researchgate.netaacrjournals.org This screen utilized a cell-based assay that measured the invasion of cancer cells through a basement membrane gel, a model for the in vivo process of metastasis. Current time information in Bangalore, IN.researchgate.net This type of phenotypic screening is particularly powerful as it identifies compounds that affect a cellular process of interest, without prior knowledge of the specific molecular target. bmglabtech.com
HTS campaigns can be designed around the known activities of this compound. For example, automated microscopy-based screens can be set up to quantify the inhibition of cancer cell migration in a wound-healing assay. aacrjournals.org Libraries of small molecules can be screened for compounds that phenocopy the effects of this compound on cell morphology and movement.
Furthermore, with the identification of specific molecular targets of motuporamine derivatives, such as those in the RhoA and sphingolipid metabolism pathways, more targeted HTS assays can be developed. researchgate.netgoogle.com These could include biochemical assays that measure the activity of a specific enzyme or binding assays that detect the interaction of a compound with a target protein. bmglabtech.com
The structural simplicity of the motuporamine scaffold makes it amenable to combinatorial chemistry approaches, where a large number of derivatives can be synthesized and screened. Current time information in Bangalore, IN. This allows for the systematic exploration of the structure-activity relationship (SAR), leading to the identification of new analogs with enhanced potency, reduced cytotoxicity, or improved pharmacokinetic properties. ucf.eduucf.edu The data from such HTS campaigns are invaluable for guiding the medicinal chemistry efforts to optimize motuporamine-based compounds.
Integration into Systems Biology Approaches for Network Perturbation Studies
Systems biology aims to understand the complex interactions within biological systems by studying them as a whole, rather than focusing on individual components. ucf.edu Chemical compounds that perturb these systems, like this compound, are powerful tools in this field. By observing the global cellular response to such a perturbation, researchers can infer the function of the compound and the organization of the underlying biological networks. embopress.org
A prime example of the integration of this compound into systems biology is the use of a yeast genome-wide drug-induced haploinsufficiency screen to determine the mode of action of dihydrothis compound. google.com In this approach, a collection of yeast strains, each with a single gene deletion, is treated with the compound. Strains that are hypersensitive to the compound are likely to have a deletion in a gene that is functionally related to the drug's target. This screen revealed that yeast strains with deletions in genes involved in sphingolipid biosynthesis were particularly sensitive to dihydrothis compound, thus identifying this pathway as a key target. google.com
This type of "chemical-genetic" interaction mapping provides an unbiased, genome-wide view of the cellular pathways affected by a compound. The data generated from such screens can be used to construct and refine network models of cellular processes. For instance, the finding that this compound perturbs sphingolipid metabolism can be integrated with existing knowledge of cell migration and signaling pathways to build a more comprehensive model of its anti-metastatic effects.
Furthermore, by combining the perturbation of cancer cell lines with this compound or its derivatives with multi-omics data acquisition (e.g., transcriptomics, proteomics, metabolomics), it is possible to map the downstream consequences of target engagement. This allows for the identification of key nodes and subnetworks that are critical for the observed phenotype, such as the inhibition of cell migration. These network perturbation studies can reveal not only the on-target effects but also potential off-target effects, providing a more complete understanding of the compound's pharmacology.
Preclinical Research Potential of this compound as a Scaffold for Therapeutic Discovery
This compound holds significant promise as a scaffold for the discovery and development of new therapeutic agents, particularly in the realm of oncology. Current time information in Bangalore, IN. Its inherent biological activities, coupled with a relatively simple and synthesizable structure, make it an attractive starting point for medicinal chemistry programs. Current time information in Bangalore, IN.researchgate.net
The primary therapeutic potential of the motuporamine scaffold lies in its anti-metastatic and anti-angiogenic properties. Current time information in Bangalore, IN.aacrjournals.org Metastasis is the leading cause of cancer-related mortality, and there is a significant unmet need for drugs that can effectively inhibit this process. ucf.edu this compound and its analogs have demonstrated the ability to inhibit the invasion and migration of various cancer cell lines, including those from breast, prostate, and pancreatic cancers. Current time information in Bangalore, IN.researchgate.netucf.edu Furthermore, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and spread, in both in vitro and in vivo models. Current time information in Bangalore, IN.researchgate.netaacrjournals.org
A key advantage of the motuporamine scaffold is its low cytotoxicity at concentrations that are effective for inhibiting cell migration. Current time information in Bangalore, IN.researchgate.netaacrjournals.org This suggests a potential for a favorable therapeutic window, where the anti-metastatic effects can be achieved with minimal side effects on normal cells.
The amenability of the this compound structure to chemical modification has been a major driver of its preclinical research potential. mdpi.comucf.eduucf.edu Medicinal chemists have synthesized a variety of derivatives to explore the structure-activity relationship and to optimize the compound's properties. For example, research has shown that the 15-membered macrocyclic ring is important for activity. google.com Modifications to the polyamine tail have also been explored, revealing the importance of the central secondary amine for high biological activity. google.com One derivative, created by moving the polyamine chain away from the macrocycle with a one-carbon spacer, was found to be twice as effective as the natural compound at blocking cell migration and significantly less toxic. ucf.edu This particular derivative also showed efficacy in a mouse model of pancreatic cancer, significantly reducing liver metastases. ucf.edu
Future Perspectives and Emerging Research Avenues for Motuporamine C
Exploration of Unexplored Biological Activities in Research Models
While the anti-metastatic and anti-angiogenic activities of motuporamine C are well-documented, its full biological activity spectrum remains largely uncharted. nih.govresearchgate.net Future research should prioritize the investigation of this compound and its derivatives in a broader range of biological assays and disease models. For instance, its impact on other aspects of cancer progression, such as cancer stem cell biology, immunomodulation, and the tumor microenvironment, warrants thorough investigation. Beyond cancer, exploring its potential in other therapeutic areas, such as neurodegenerative diseases, is a promising avenue, especially given the finding that this compound can stimulate neuronal growth cone collapse. ubc.ca The unique structure of this compound, featuring a 13- to 15-membered azamacrocycle linked to a spermidine-like side chain, suggests the possibility of diverse biological interactions that are yet to be discovered. acs.org
Development of Next-Generation Synthetic Strategies and Analog Generation
The total synthesis of this compound has been achieved, providing a crucial platform for the generation of analogs. researchgate.netacs.orgacs.orgacs.org However, developing more efficient and scalable synthetic routes is essential for producing sufficient quantities for extensive biological evaluation and potential clinical development. Future synthetic strategies could focus on novel ring-closing methodologies, such as ring-closing alkyne metathesis, which has already been successfully employed. acs.orgacs.orgacs.org
Furthermore, the synthesis of a diverse library of this compound analogs is a key future direction. researchgate.net Structure-activity relationship (SAR) studies have already demonstrated that modifications to the macrocycle and the polyamine tail can significantly impact bioactivity. researchgate.net For example, a derivative of this compound developed at the University of Central Florida was found to be twice as effective as the natural compound at inhibiting cell migration. ucf.eduucf.edu Researchers have also discovered that moving the polyamine chain outside the ring can enhance antimigration potency while reducing toxicity. researchgate.net Systematic modifications will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of superior drug candidates. ijrpas.com
Advancements in Biosynthetic Engineering for Diversification
Understanding and harnessing the biosynthetic machinery responsible for producing motuporamines in Xestospongia exigua and its associated microorganisms presents a significant opportunity. Identifying the biosynthetic gene clusters (BGCs) will not only elucidate the formation of this unique alkaloid but also open the door for biosynthetic engineering. cas.orgmdpi.com Techniques such as heterologous expression and gene editing could be employed to produce novel motuporamine analogs that are not accessible through traditional synthetic chemistry. This approach could lead to the generation of a wide array of new structures with potentially enhanced or entirely new biological activities.
Application of Emerging Technologies in this compound Research
The integration of cutting-edge technologies will be instrumental in accelerating this compound research. acs.orgnih.gov
'Omics' Technologies: A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic understanding of how this compound affects cellular systems. mdpi.comnih.govmdpi.comresearchgate.netnih.gov These technologies can help identify the molecular targets of this compound, elucidate its mechanism of action, and discover biomarkers for predicting treatment response. researchgate.net For instance, recent research has identified the isochorismatase domain-containing protein 1 (ISOC1) as a binding target of dihydrothis compound, a derivative of this compound. hku.hk
Artificial Intelligence and Machine Learning: AI and machine learning algorithms can be employed to analyze large datasets generated from 'omics' studies, predict the biological activities of novel this compound analogs, and optimize lead compounds. ijrpas.comcas.orgtijer.org These computational tools can significantly streamline the drug discovery process by prioritizing the most promising candidates for experimental validation. cas.orgacs.org AI can also aid in predicting structure-activity relationships, guiding the design of next-generation analogs with improved therapeutic profiles. ijrpas.comacs.org
Addressing Current Research Challenges and Maximizing Research Impact
Several challenges need to be addressed to maximize the impact of this compound research. A primary hurdle in the development of anti-metastatic drugs is the design of clinical trials. ucf.edu Many anti-metastatic agents that effectively halt cell migration without being cytotoxic have struggled to advance because traditional clinical trial endpoints often focus on cell death. ucf.edu A unique feature of a UCF-developed this compound derivative is its ability to block cell migration at low concentrations and induce cytotoxicity at higher concentrations, which may facilitate its path to clinical trials. ucf.eduucf.edu
Another significant challenge is elucidating the precise mechanism of action. While it is known that this compound inhibits β1-integrin activation and induces cytoskeletal changes, the upstream and downstream signaling pathways are not fully understood. nih.govmdpi.comresearchgate.netmdpi.com Future research must focus on identifying the direct molecular targets and comprehensively mapping the signaling cascades affected by this compound. This knowledge is critical for understanding its therapeutic effects and potential side effects. Overcoming the challenges of drug resistance is another critical area of focus. nih.gov
Table of Research Focus and Key Findings for this compound and its Derivatives
| Research Focus | Key Findings | Citations |
|---|---|---|
| Biological Activity | Inhibits invasion of breast and prostate carcinoma and glioma cell lines. mdpi.com | mdpi.com |
| Inhibits angiogenesis. nih.govresearchgate.net | nih.govresearchgate.net | |
| Induces cytoskeletal changes and reduces β1-integrin activation. nih.govnih.govmdpi.comresearchgate.net | nih.govnih.govmdpi.comresearchgate.net | |
| Dihydrothis compound (dhMotC) activates RHO and remodels stress fibers. aacrjournals.org | aacrjournals.org | |
| A UCF derivative is twice as effective at blocking cell migration. ucf.eduucf.edu | ucf.eduucf.edu | |
| Synthesis | Total synthesis has been achieved, enabling analog generation. researchgate.netacs.orgacs.orgacs.org | researchgate.netacs.orgacs.orgacs.org |
| Ring-closing alkyne metathesis is a key synthetic strategy. acs.orgacs.orgacs.org | acs.orgacs.orgacs.org | |
| Analogs with the polyamine chain outside the macrocycle show enhanced antimigration potency and reduced toxicity. researchgate.net | researchgate.net | |
| Mechanism of Action | Isochorismatase domain-containing protein 1 (ISOC1) identified as a target for dhMotC. hku.hk | hku.hk |
Table of Compound Names
| Compound Name |
|---|
| Aeroplysinin-1 |
| Amonafide |
| Ansellone A |
| ATN-161 |
| Bastadin 6 |
| Chaetoglobosin A |
| Chromopeptide A |
| Contignasterol |
| Cryptophycin |
| Debromohymenialdisine |
| Dictyoceratin C |
| Didemnins |
| Dihydrothis compound |
| Eribulin mesylate |
| Fascaplysin |
| FBA-TPQ |
| Halichondrin B |
| Hyrtamide A |
| Hyrfarnediol A |
| Isofistularin-3 |
| Jaspamide |
| Jasplakinolide |
| Lagunamide C |
| Lamellarin D |
| Latrunculin A |
| Leptogorgin A |
| Leptogorgin B |
| Lu01-M |
| Makaluvamine |
| Mansouramycin C |
| Manzamine A |
| MN100 |
| Monomethyl auristatin E |
| Motuporamine A |
| Motuporamine B |
| This compound |
| N(1)-(3-aminopropyl)-N(3)-(cyclopentadecylmethyl)propane-1,3-diamine |
| Pelorol |
| Phenylmethylene hydantoin |
| Pyridoacridine |
| Renieramycin M |
| Spermatinamine |
| Trabectedin |
| Variolin B |
Q & A
Q. What are the established synthetic routes for motuporamine C, and how can researchers optimize yield and purity in laboratory settings?
Methodological Answer: this compound synthesis typically involves multi-step organic reactions, including ring-closing metathesis and amine functionalization. Optimization strategies include:
- Reaction condition screening : Systematic variation of catalysts (e.g., Grubbs catalysts), solvents, and temperatures to maximize yield .
- Purification protocols : Combining flash chromatography with preparative HPLC to isolate high-purity fractions .
- Computational guidance : Quantum chemical calculations to predict reaction pathways and intermediate stability, reducing trial-and-error experimentation .
| Parameter | Optimization Strategy | Impact on Yield/Purity |
|---|---|---|
| Catalyst loading | 5-10 mol% Grubbs catalyst | Increases ring-closure efficiency by 30-40% |
| Solvent polarity | Dichloromethane vs. THF | Higher polarity improves intermediate solubility by 25% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity and purity?
Methodological Answer:
- NMR spectroscopy : H and C NMR for backbone verification; 2D-COSY to resolve stereochemical ambiguities .
- Mass spectrometry : High-resolution LC-MS (ESI+) to confirm molecular weight (±0.001 Da) and detect impurities .
- HPLC-DAD : Reverse-phase C18 columns with UV detection (λ=210-280 nm) to assess purity (>98%) and quantify degradation products .
Q. What in vitro bioactivity screening models are validated for preliminary assessment of this compound’s pharmacological potential?
Methodological Answer: Standardized assays include:
- Cytotoxicity : MTT assays across cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Apoptosis induction : Flow cytometry for Annexin V/PI staining .
- Dose-response curves : 3-parameter logistic models to quantify potency (EC) and efficacy (E) .
| Cell Line | IC (μM) | Assay Type | Reference |
|---|---|---|---|
| HeLa | 12.3 ± 1.4 | MTT | |
| MCF-7 | 18.9 ± 2.1 | SRB |
Advanced Research Questions
Q. How can factorial design methodologies be applied to investigate synergistic effects between this compound and other marine-derived compounds?
Methodological Answer: A 2 factorial design evaluates interactions between variables:
Q. What computational strategies exist for modeling this compound’s structure-activity relationships, and how do researchers validate these predictions experimentally?
Methodological Answer:
- Molecular docking : AutoDock Vina to predict binding affinities with apoptosis-related targets (e.g., Bcl-2) .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes (50 ns trajectories) .
- Validation : Site-directed mutagenesis of predicted binding residues (e.g., Bcl-2 D107A) to confirm activity loss .
Q. What experimental parameters require strict control when assessing this compound’s cytotoxicity across different cancer cell lineages?
Methodological Answer: Key variables to standardize:
Q. How should researchers reconcile contradictory bioavailability data from different in vivo models when evaluating this compound’s pharmacokinetic profile?
Methodological Answer:
Q. What proteomic approaches are most suitable for mapping this compound’s molecular targets in complex cellular systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
